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Compound of Interest

Compound Name:
3-Bromo-2-ethoxy-6-

methylpyridine

CAS No.: 717843-50-0

Cat. No.: B11891938

Get Quote

Introduction & Compound Utility
3-Bromo-2-ethoxy-6-methylpyridine (CAS: 610278-93-8) is a highly functionalized pyridine

intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds.

Its structural complexity—featuring a basic nitrogen, an ether linkage, a halogen handle, and a

methyl group—makes it a prime candidate for late-stage diversification via Suzuki-Miyaura

cross-coupling or Buchwald-Hartwig amination.

Precise characterization of this compound is critical, particularly to distinguish it from its

synthetic precursors (e.g., 2-pyridones) and structural isomers. This guide synthesizes

experimental principles with theoretical group frequency analysis to provide a definitive spectral

fingerprint.
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To obtain a publication-quality spectrum suitable for the comparisons below, the following

protocol is recommended. This workflow ensures minimal artifacts from moisture or sample

preparation.

Recommended Protocol: Attenuated Total Reflectance
(ATR-FTIR)

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

Resolution: 4 cm⁻¹.[1]

Scans: 32 (minimum) to 64 (recommended for high S/N ratio).

Sample State: Liquid or low-melting solid.

If Liquid: Apply 10–20 µL directly to the crystal. Ensure no air bubbles are trapped.

If Solid: Clamp down firmly to ensure intimate contact with the crystal.

Background: Air background collected immediately prior to measurement.

Expert Tip: Pyridine derivatives are hygroscopic. If using KBr pellets, dry the KBr powder at

110°C overnight to prevent water bands (3400 cm⁻¹) from obscuring the aromatic C-H region.

Characteristic Peaks Analysis
The IR spectrum of 3-Bromo-2-ethoxy-6-methylpyridine is defined by four distinct zones. The

absence of specific bands (OH, NH, C=O) is as diagnostic as the presence of the expected

bands.

Zone 1: High Frequency (3100 – 2800 cm⁻¹)
This region confirms the carbon backbone and saturation state.
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Frequency (cm⁻¹) Vibration Mode Intensity
Structural
Assignment

3080 – 3010 ν(Csp²-H) Weak

Aromatic C-H Stretch:

Characteristic of the

pyridine ring protons

(H4, H5).

2990 – 2950 ν_as(CH₃) Medium

Asymmetric Methyl

Stretch: Contributions

from both the ethoxy

(-OCH₂CH₃) and the

ring-methyl (-CH₃).

2940 – 2850 ν_s(CH₂), ν_s(CH₃) Medium

Symmetric Aliphatic

Stretch: Distinct bands

for the methylene (-

CH₂-) of the ethyl

group.

~3400 (ABSENT) ν(O-H) / ν(N-H) -

Negative Control: The

absence of a broad

band here confirms

the O-alkylation

(ether) vs. N-alkylation

(pyridone).

Zone 2: The Double Bond Region (1600 – 1400 cm⁻¹)
The "breathing" of the aromatic heterocycle.
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Frequency (cm⁻¹) Vibration Mode Intensity
Structural
Assignment

1590 – 1570 ν(C=N) / ν(C=C) Strong

Pyridine Ring Stretch:

The quadrant

stretching modes. The

presence of the

electronegative ethoxy

group often intensifies

these bands

compared to alkyl-

pyridines.

1475 – 1440 δ(CH₃) / Ring Medium

Methyl Deformation /

Ring Stretch: Overlap

of methyl bending

(scissoring) and ring

skeletal vibrations.

1380 – 1370 δ_s(CH₃) Medium

"Umbrella" Mode:

Symmetric bending of

the methyl group

attached to the ring.

Zone 3: The Fingerprint & Ether Region (1300 – 1000
cm⁻¹)
Crucial for Identification: This is the most diagnostic region for the ethoxy substituent.
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Frequency (cm⁻¹) Vibration Mode Intensity
Structural
Assignment

1260 – 1240 ν_as(C-O-C) Very Strong

Aryl Alkyl Ether

Stretch: The

asymmetric stretching

of the C_aryl-O-

C_alkyl bond. This is

often the strongest

peak in the spectrum.

1150 – 1050 ν_s(C-O-C) Strong

Symmetric Ether

Stretch: Coupled with

C-C skeletal

vibrations.

1050 – 1000 Ring Breathing Med/Strong

Pyridine Ring

Breathing: Sensitive to

the substitution

pattern.

Zone 4: Low Frequency & Halogen (1000 – 600 cm⁻¹)
Defines the substitution pattern and bromine presence.
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Frequency (cm⁻¹) Vibration Mode Intensity
Structural
Assignment

840 – 800 γ(C-H) OOP Strong

Out-of-Plane Bending:

Diagnostic for two

adjacent aromatic

protons (H4 and H5).

This confirms the

2,3,6-substitution

pattern.

700 – 600 ν(C-Br) Med/Variable

Carbon-Bromine

Stretch: Often

appears as a distinct

band in the lower

fingerprint region,

though can be

coupled with ring

deformations.

Comparative Analysis: Product vs. Alternatives
In drug development, this compound is often synthesized from 3-bromo-6-methyl-2-pyridone

via O-alkylation. A common impurity is the starting material or the N-alkylated isomer.

Table 1: Differentiating the Target from Key Analogs
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Feature
Target: 3-Bromo-2-

ethoxy-6-

methylpyridine

Precursor: 3-Bromo-

6-methyl-2-pyridone

Analog: 2-Ethoxy-6-

methylpyridine (No
Br)

Functional Group Aryl Ether Cyclic Amide (Lactam) Aryl Ether

3400-3000 cm⁻¹ C-H only (Sharp)
Broad N-H / O-H

(Strong H-bonding)
C-H only

1700-1650 cm⁻¹ Absent Strong C=O (Amide I) Absent

1260-1240 cm⁻¹ Strong C-O-C Weak/Absent Strong C-O-C

OOP Bending ~820 cm⁻¹ (2 adj H) ~820 cm⁻¹ (2 adj H)
~780-750 cm⁻¹ (3 adj

H)

Result Pass
Fail (Incomplete

Reaction)

Fail (Wrong Starting

Material)

Critical Insight: If you observe a strong band at 1660 cm⁻¹ or broad absorption above 3100

cm⁻¹, your sample contains significant pyridone impurity or has undergone hydrolysis.

Structural Verification Workflow
The following diagram illustrates the logical decision tree for verifying the identity of 3-Bromo-
2-ethoxy-6-methylpyridine using IR data.
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Crude Sample Spectrum

Check 1650-1690 cm⁻¹
(C=O Region)

Peak Present

Yes

No Peak

No

Contaminated:
Pyridone/Hydrolysis

Check 3200-3500 cm⁻¹
(OH/NH Region)

Broad Band Present

Yes

Clean Baseline

No

Check 1240-1260 cm⁻¹
(C-O-C Stretch)

Strong Band

Yes

Check 800-850 cm⁻¹
(OOP Bending)

Band at ~820 cm⁻¹
(2 Adjacent H)

Yes

Identity Confirmed:
3-Bromo-2-ethoxy-6-methylpyridine

Click to download full resolution via product page

Figure 1: Decision logic for spectral validation. Green paths indicate successful identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-3-bromo-2-ethoxy-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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